Cyclohexanone O-oxiranylmethyl-oxime

Catalog No.
S3406249
CAS No.
23753-42-6
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanone O-oxiranylmethyl-oxime

CAS Number

23753-42-6

Product Name

Cyclohexanone O-oxiranylmethyl-oxime

IUPAC Name

N-(oxiran-2-ylmethoxy)cyclohexanimine

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-2-4-8(5-3-1)10-12-7-9-6-11-9/h9H,1-7H2

InChI Key

ULKYQORRCOEUPJ-UHFFFAOYSA-N

SMILES

C1CCC(=NOCC2CO2)CC1

Canonical SMILES

C1CCC(=NOCC2CO2)CC1

Cyclohexanone O-oxiranylmethyl-oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from cyclohexanone, a cyclic ketone, and is notable for its role as an intermediate in various chemical syntheses, particularly in the production of polymers like Nylon-6. Cyclohexanone O-oxiranylmethyl-oxime is recognized for its unique structural features, including an oxirane (epoxide) group, which contributes to its reactivity and potential applications in organic synthesis.

The primary reaction involving cyclohexanone O-oxiranylmethyl-oxime is the Beckmann rearrangement, where it can be converted into ε-caprolactam, a precursor for Nylon-6. This rearrangement typically occurs in the presence of acid catalysts, such as sulfuric acid or solid acids used in industrial processes. Other notable reactions include:

  • Reduction: Cyclohexanone O-oxiranylmethyl-oxime can be reduced to cyclohexylamine using sodium amalgam.
  • Hydrolysis: It can also undergo hydrolysis in acidic conditions to regenerate cyclohexanone.

These reactions highlight the versatility of cyclohexanone O-oxiranylmethyl-oxime in organic synthesis and its importance in producing valuable chemical intermediates .

Cyclohexanone O-oxiranylmethyl-oxime can be synthesized through several methods:

  • Nucleophilic Addition: The traditional method involves the reaction of cyclohexanone with hydroxylamine under acidic conditions, yielding cyclohexanone oxime. This can be followed by further functionalization to introduce the oxirane group.
  • Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for synthesizing cyclohexanone oxime from cyclohexanone using nitrate as a nitrogen source. This method utilizes Zn-Cu alloy catalysts to facilitate the reaction under mild conditions .
  • One-Pot Reactions: Innovative approaches have been developed where cyclohexanone oxime can be synthesized from nitrobenzene using bifunctional catalysts like palladium and gold nanoparticles under hydrogen atmosphere .

These methods demonstrate the evolving landscape of synthetic strategies for producing cyclohexanone O-oxiranylmethyl-oxime efficiently.

/UsesCyclohexanone OximeOxime group (-C=N-OH)Precursor for Nylon productionAcetophenone OximeAromatic ketone with oximeUsed in organic synthesisBenzophenone OximeAromatic ketone with oximePotential use as a UV stabilizer2-Pyridyl OximeHeterocyclic compound with oximeUsed as a ligand in coordination chemistry

Cyclohexanone O-oxiranylmethyl-oxime is unique due to its cyclic structure combined with both ketonic and oxime functionalities, which may provide distinct reactivity patterns compared to its linear counterparts .

XLogP3

1.2

Dates

Modify: 2023-08-19

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